(5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
The compound (5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-chlorobenzaldehyde with 3-(prop-2-en-1-yl)-2-sulfanylidenethiazolidin-4-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
The compound (5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the thiazolidinone ring can be reduced to form the corresponding thiazolidine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool for studying cellular processes.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and coatings. Its unique chemical properties make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of (5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-({3-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5E)-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5E)-5-({3-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16ClNO2S2 |
---|---|
Molecular Weight |
401.9g/mol |
IUPAC Name |
(5E)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16ClNO2S2/c1-2-10-22-19(23)18(26-20(22)25)12-14-6-5-8-16(11-14)24-13-15-7-3-4-9-17(15)21/h2-9,11-12H,1,10,13H2/b18-12+ |
InChI Key |
IAIJRYLRMSHNKN-LDADJPATSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC3=CC=CC=C3Cl)/SC1=S |
SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3Cl)SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3Cl)SC1=S |
Origin of Product |
United States |
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